Exact Molecular Weight and 2D Structure of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol: A Technical Guide
Exact Molecular Weight and 2D Structure of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is a proven method for enhancing a molecule's pharmacokinetic profile. (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (CAS: 851069-96-0)[1] represents a highly versatile, privileged scaffold. By combining a metabolically robust trifluoromethoxy (-OCF₃) group[2], a solubilizing pyridine core, and a reactive hydroxymethyl handle, this compound serves as a critical building block for advanced drug candidates.
This technical whitepaper provides an in-depth analysis of its exact molecular weight, 2D structural elucidation, physicochemical properties, and a self-validating synthetic methodology for its preparation.
Chemical Identity and Quantitative Data
Accurate mass determination and structural tracking are foundational to any rigorous drug discovery program. The exact monoisotopic mass of this compound is calculated based on its formula, C₁₃H₁₀F₃NO₂ [1].
Table 1: Chemical and Structural Identifiers
| Parameter | Value |
| Chemical Name | (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol |
| CAS Registry Number | 851069-96-0 |
| Molecular Formula | C₁₃H₁₀F₃NO₂ |
| Exact Mass (Monoisotopic) | 269.06636 Da |
| Average Molecular Weight | 269.22 g/mol |
| SMILES String | FC(F)(F)Oc1ccc(-c2ccc(CO)cn2)cc1 |
| PubChem CID | 21935933 |
Table 2: Physicochemical & Pharmacokinetic Properties
| Property | Value | Pharmacological Significance |
| Hydrogen Bond Donors | 1 | Favorable for target binding via the hydroxyl group. |
| Hydrogen Bond Acceptors | 3 | Modulates aqueous solubility and target interactions. |
| Rotatable Bonds | 4 | Ensures sufficient conformational flexibility for induced-fit binding. |
| Topological Polar Surface Area | 42.35 Ų | Excellent for passive membrane permeability and oral bioavailability. |
2D Structure Elucidation and SAR Logic
The 2D structure of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is defined by three distinct pharmacophoric regions, each contributing specific physicochemical advantages to the molecule.
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The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen"[2], this group dramatically increases lipophilicity while remaining highly resistant to enzymatic degradation (specifically blocking Cytochrome P450 oxidation)[3].
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The Pyridine Core: Acts as a bioisostere for a benzene ring, introducing a basic nitrogen that serves as a hydrogen bond acceptor. This lowers the overall lipophilicity (LogP) just enough to maintain aqueous solubility.
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The Hydroxymethyl (-CH₂OH) Group: Provides a critical synthetic handle. It can act as a hydrogen bond donor/acceptor in biological systems or be synthetically modified (e.g., oxidized to an aldehyde or converted into a leaving group) to build larger molecular architectures.
Caption: Pharmacophore logic and structure-activity relationship (SAR) mapping.
Synthetic Methodology: A Self-Validating Protocol
To synthesize this compound with high fidelity, a palladium-catalyzed Suzuki-Miyaura Cross-Coupling is the industry standard. The protocol below is designed as a self-validating system, ensuring that causality and analytical checkpoints drive the experimental choices.
Reagents
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(6-Bromopyridin-3-yl)methanol (Aryl Halide, 1.0 eq)
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(4-(Trifluoromethoxy)phenyl)boronic acid (Organoboron, 1.2 eq)
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Pd(dppf)Cl₂ (Catalyst, 0.05 eq)
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K₂CO₃ (Base, 2.5 eq)
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1,4-Dioxane / H₂O (Solvent, 4:1 v/v)
Step-by-Step Workflow
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Preparation & Degassing: In a round-bottom flask, dissolve the aryl bromide and boronic acid in the 1,4-Dioxane/H₂O mixture.
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Causality: Dioxane provides excellent solubility for the organic precursors, while water dissolves the inorganic base necessary for the transmetalation step. Degas the mixture by bubbling N₂ for 15 minutes to prevent oxidative degradation of the palladium catalyst.
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Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃ under a continuous N₂ stream.
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Causality: The bidentate dppf ligand prevents the precipitation of palladium black and stabilizes the active Pd(0) species during the catalytic cycle, which is crucial when coupling electron-deficient pyridines.
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Reaction Execution: Heat the mixture to 90°C under reflux for 12 hours.
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Self-Validation Checkpoint (Reaction Progress): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The product will appear as a highly UV-active spot at 254 nm due to the newly formed, extended biaryl conjugation.
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Workup & Purification: Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure target compound.
Caption: Step-by-step synthetic workflow using Suzuki-Miyaura cross-coupling.
Analytical Characterization
To ensure scientific integrity and confirm the success of the synthesis, the following analytical validations must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The exact mass is 269.066 Da. Positive ion electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 270.07 . The absence of lower mass peaks confirms that no defluorination occurred during the coupling process.
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¹⁹F NMR Spectroscopy: A distinct singlet around -58.0 ppm is expected, confirming the intact presence of the trifluoromethoxy group.
Safety and Handling
According to GHS classification[4], (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol presents specific laboratory hazards:
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
Protocol: Always handle within a certified chemical fume hood. Wear nitrile gloves, protective safety goggles, and a standard lab coat. In the event of skin contact, wash immediately with running water and non-abrasive soap[4]. Store the compound in a cool, dry, well-ventilated place away from strong oxidizing agents.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21935933, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol. PubChem.[Link]
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NextSDS Substance Database. (6-[4-(TRIFLUOROMETHOXY)PHENYL]PYRIDIN-3-YL)METHANOL Chemical Substance Information. NextSDS.[Link]
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Leroux, F. R., Manteau, B., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.[Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
